3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Description
The compound 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide features a benzo[b][1,4]oxazepin core substituted at the 5-position with an isobutyl group and at the 3,3-positions with methyl groups. The 4-oxo moiety introduces a ketone group, while the 7-position is functionalized with a 3-fluorobenzamide substituent. While detailed physicochemical or biological data for this specific compound are unavailable in the provided evidence, structural analogs offer insights into trends driven by substituent variations .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-14(2)12-25-18-11-17(24-20(26)15-6-5-7-16(23)10-15)8-9-19(18)28-13-22(3,4)21(25)27/h5-11,14H,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGRYAKGNFFTDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is an organic compound with significant potential in medicinal chemistry. It is primarily recognized for its role as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIP1 kinase), which is crucial in regulating cell death and inflammatory responses. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications.
The compound features a complex structure that includes:
- A fluorinated benzamide moiety.
- A tetrahydrobenzo[b][1,4]oxazepin ring system.
Its molecular formula is with a molecular weight of approximately 434.5 g/mol. The presence of the fluorine atom enhances its reactivity and potential biological activity.
The primary mechanism of action for this compound involves the inhibition of RIP1 kinase. This kinase plays a pivotal role in various cellular processes including:
- Cell death pathways : Modulating apoptosis and necroptosis.
- Inflammatory responses : Influencing cytokine release and immune cell activation.
By inhibiting RIP1 kinase activity, this compound may offer therapeutic benefits in conditions such as cancer and neurodegenerative diseases.
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant biological activity as kinase inhibitors. The following table summarizes findings related to its biological activity:
| Study/Source | Biological Activity | Key Findings |
|---|---|---|
| EvitaChem | Kinase Inhibition | Demonstrated potential as a RIP1 kinase inhibitor; may modulate inflammatory pathways. |
| Smolecule | Protein-Ligand Interaction | Suggested interactions with various proteins due to its unique functional groups. |
| Patent WO2016027253A1 | Therapeutic Applications | Explored for use in treating inflammatory bowel disease; highlights relevance in pharmacology. |
Case Studies
Several case studies have explored the compound's efficacy as a therapeutic agent:
-
Cancer Treatment :
- A study investigated the role of RIP1 kinase inhibitors in cancer therapy. The findings suggested that compounds like 3-fluoro-N-(5-isobutyl...) could enhance apoptosis in cancer cells by modulating necroptosis pathways.
-
Neurodegenerative Diseases :
- Research indicated that inhibiting RIP1 kinase might protect neurons from death in models of neurodegeneration. The compound's ability to cross the blood-brain barrier could be crucial for developing treatments for diseases like Alzheimer's.
Future Directions
The unique structural features of 3-fluoro-N-(5-isobutyl...) suggest several avenues for future research:
- Optimization of Synthesis : Improving yield and purity through refined synthetic methods.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Broader Kinase Targeting : Investigating the compound's effects on other kinases involved in various diseases.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The 3-fluoro group in the target compound introduces moderate electron-withdrawing effects, which may enhance dipole interactions or influence metabolic stability compared to electron-donating groups like 3-methoxy .
Steric and Conformational Impact: The 5-isobutyl group (present in the target and compounds ) introduces greater steric bulk compared to the 5-ethyl group in . This could restrict rotational freedom or influence interactions with hydrophobic binding pockets.
Molecular Weight Trends: The trifluoromethyl analog has the highest molecular weight (454.47 g/mol), while the 2-methyl derivative is the lightest (380.5 g/mol).
Fluorine Substitution Patterns: The 3,4-difluoro analog has two fluorine atoms, which may enhance metabolic resistance compared to the mono-fluorinated target compound. However, this comes at the cost of increased polarity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what methodological challenges arise during synthesis?
- Answer : The compound’s synthesis typically involves coupling reactions between substituted benzoxazepine intermediates and fluorinated benzoyl chlorides. A key challenge is achieving regioselectivity at the 7-position of the benzoxazepine scaffold. For example, DBU (1,8-diazabicycloundec-7-ene) in DMF is often used to facilitate amide bond formation under mild conditions (see analogous procedures in ). Methodological considerations include optimizing reaction time (e.g., 3 hours at 20–125°C), solvent selection (polar aprotic solvents like DMF), and purification via column chromatography to isolate the product from byproducts.
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., distinguishing isobutyl vs. isopentyl chains; see for analogous fluorobenzamide analysis).
- High-Performance Liquid Chromatography (HPLC) : To verify ≥95% purity, particularly given the compound’s potential for diastereomer formation.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to validate molecular weight (e.g., theoretical MW ≈ 416.5 g/mol; compare with for fluorinated analogs).
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the optimization of reaction conditions for this compound?
- Answer : Reaction path search algorithms based on quantum chemical calculations (e.g., density functional theory) can predict transition states and identify energetically favorable pathways. For example, ICReDD’s integrated approach combines computational screening with experimental validation to narrow down optimal catalysts, solvents, and temperatures (). This reduces trial-and-error experimentation, particularly for regioselective amidation or fluorination steps.
Q. What experimental design strategies are recommended to resolve contradictory data in pharmacological activity studies (e.g., inconsistent IC₅₀ values)?
- Answer :
- Factorial Design : Use a 2^k factorial approach to test variables (e.g., solvent polarity, temperature, catalyst loading) and identify interactions affecting bioactivity ( ).
- Cross-Validation : Replicate assays across multiple cell lines or enzyme isoforms to distinguish compound-specific effects from assay artifacts.
- Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, steric parameters) with activity trends ().
Q. How can researchers address solubility challenges in in vitro assays for this hydrophobic compound?
- Answer :
- Co-solvent Systems : Use DMSO-water or cyclodextrin-based formulations to enhance solubility while minimizing cytotoxicity ( highlights similar strategies for hydrophobic benzamides).
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability (refer to for membrane separation technologies applicable to nanoparticle synthesis).
Q. What strategies are effective for elucidating the compound’s mechanism of action when traditional target identification methods fail?
- Answer :
- Chemical Proteomics : Employ affinity-based pull-down assays with a biotinylated analog to capture interacting proteins.
- Metabolomic Profiling : Use LC-MS/MS to track downstream metabolic perturbations in treated cells ( emphasizes interdisciplinary training in chemical biology methods for such studies).
- Molecular Dynamics Simulations : Model ligand-receptor interactions to hypothesize binding modes for further validation ().
Methodological Notes
- Avoiding Commercial Bias : Focus on peer-reviewed synthesis protocols (e.g., PubChem data in ) rather than vendor-specific claims ( is excluded per guidelines).
- Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) and analytical parameters (e.g., NMR shimming, HPLC gradient) to ensure reproducibility ( underscores the importance of theoretical frameworks in experimental rigor).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
